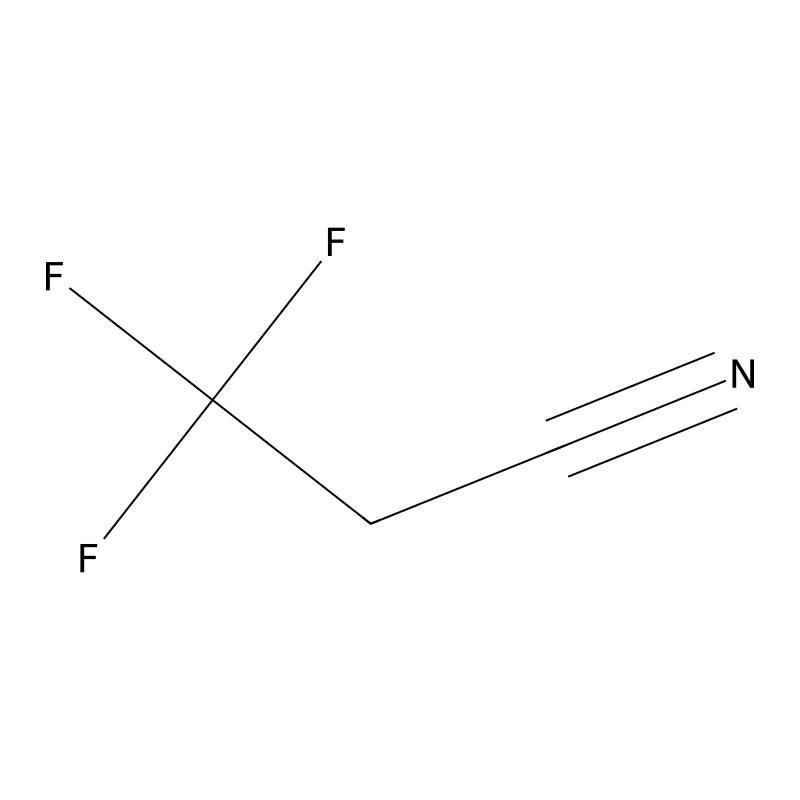

3,3,3-Trifluoropropionitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Organic Synthesis

Precursor for More Complex Molecules

The commercial availability of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile suggests that 3,3,3-Trifluoropropionitrile could be a precursor for the synthesis of more complex molecules. This derivative possesses additional functional groups that might be useful for specific applications in medicinal chemistry or materials science VWR International: .

3,3,3-Trifluoropropionitrile is a chemical compound characterized by its molecular formula and a molecular weight of approximately 109.05 g/mol. This compound features a linear carbon chain with a trifluoromethyl group () and a cyano group (), which significantly influence its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms, while the cyano group introduces additional functional versatility, allowing participation in various organic reactions .

Currently, there is no documented information regarding a specific mechanism of action for 3,3,3-Trifluoropropionitrile.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation.

- Store the compound in a cool, dry place away from incompatible materials.

- Refer to general safety protocols for handling unknown organic compounds.

- Nucleophilic Substitution: The electron-deficient carbon adjacent to the trifluoromethyl group can be targeted by nucleophiles, leading to the displacement of fluorine atoms. For example:

- Hydrolysis: Under acidic or basic conditions, the cyano group can hydrolyze to form carboxylic acid derivatives. This reaction is significant for transforming the compound into more functionalized products .

- Cycloaddition Reactions: The cyano functionality allows participation in cycloaddition reactions, making it a useful building block in organic synthesis.

- Starting from Trifluoroacetic Acid: By introducing cyanide through nucleophilic substitution.

- Using Fluorinated Precursors: Such as trifluoroacetaldehyde followed by nitrilation to introduce the cyano group.

These methods leverage the reactivity of fluorinated compounds to build up the desired structure .

3,3,3-Trifluoropropionitrile has potential applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules due to its reactive functional groups.

- Materials Science: Its unique properties may be explored for developing new materials with specific functionalities.

- Medicinal Chemistry: Given its structural characteristics, it could be investigated for potential pharmaceutical applications .

Several compounds share structural features with 3,3,3-Trifluoropropionitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile | C10H8F3N | Contains an additional methoxy and phenyl group | Enhanced solubility and potential for biological activity |

| 1-Cyano-1-phenyl-2-trifluoroacetone | C10H8F3N | Combines cyano and trifluoroacetone functionalities | Useful in organic synthesis with different reactivity |

| 2-Bromo-2-cyanohexafluoropropane | C4BrF6N | Contains bromine and multiple fluorine atoms | High reactivity due to bromine presence |

| 1,1,1-Trifluoro-2-butanone | C4H5F3O | Ketone structure with trifluoromethyl group | Used in various organic synthesis applications |

These compounds exhibit varying degrees of reactivity and potential applications based on their unique functional groups and structural characteristics .

Laboratory-Scale Synthesis Routes

Laboratory-scale synthesis of 3,3,3-trifluoropropionitrile represents a critical aspect of fluorinated nitrile chemistry, offering multiple pathways for compound preparation under controlled conditions. The primary approaches encompass two distinct methodologies: the acid chloride intermediate pathway and catalytic fluorination techniques. Each approach presents unique advantages and specific reaction conditions that determine their applicability in research and development settings.

Acid Chloride Intermediate Pathway

The acid chloride intermediate pathway constitutes the most established and widely employed method for synthesizing 3,3,3-trifluoropropionitrile in laboratory environments. This methodology leverages the well-characterized conversion of carboxylic acids to nitriles through acid chloride intermediates, providing reliable access to the target compound with excellent selectivity and reproducibility [2] [3] [4].

The synthetic sequence commences with 3,3,3-trifluoropropionic acid as the starting material. The carboxylic acid undergoes treatment with thionyl chloride at controlled temperatures ranging from 0 to 100 degrees Celsius. During this transformation, thionyl chloride functions as both a chlorinating agent and a dehydrating agent, converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which subsequently serves as an enhanced leaving group [3] [4].

The mechanism proceeds through a well-defined series of steps. Initially, nucleophilic attack by the carboxyl oxygen on thionyl chloride occurs, followed by chloride ion departure. The resulting chlorosulfite intermediate undergoes nucleophilic attack at the carbonyl carbon by chloride anion, leading to the formation of 3,3,3-trifluoropropionyl chloride with simultaneous release of sulfur dioxide and hydrogen chloride as gaseous byproducts [3] [4].

The subsequent conversion of the acid chloride to the nitrile involves treatment with ammonia under controlled conditions. This transformation typically occurs at temperatures between 0 and 50 degrees Celsius, with careful control of ammonia addition to prevent excessive heat generation. The reaction proceeds through nucleophilic attack of ammonia on the acid chloride, forming an intermediate amide, which undergoes subsequent dehydration to yield the desired nitrile product [5].

Reaction yields for this pathway consistently range from 75 to 86 percent, demonstrating the reliability and efficiency of this synthetic approach . The high yields reflect the favorable thermodynamics of each transformation step and the minimal formation of undesired side products. The volatile nature of thionyl chloride and its gaseous byproducts facilitates straightforward workup procedures, as excess reagent and reaction byproducts can be removed through simple distillation or evaporation [5] [6].

The advantages of the acid chloride intermediate pathway include its well-established reaction conditions, high selectivity for the desired product, and compatibility with standard laboratory equipment. The methodology exhibits excellent functional group tolerance and can accommodate various substituents on the trifluoropropyl chain without significant impact on reaction efficiency [2] [7].

Process optimization studies have demonstrated that careful control of reaction temperature and reagent stoichiometry significantly influences both yield and product purity. Optimal conditions typically involve maintaining reaction temperatures below 60 degrees Celsius during the chlorination step to minimize decomposition reactions, followed by controlled ammonia addition at reduced temperatures to ensure complete conversion while preventing side reactions [8] [5].

The purification of 3,3,3-trifluoropropionitrile obtained through this pathway typically involves standard distillation techniques under reduced pressure. The compound exhibits distinct physical properties, including a boiling point of approximately 92 degrees Celsius and a density of 1.279 grams per cubic centimeter, which facilitate effective separation from reaction impurities .

Catalytic Fluorination Techniques

Catalytic fluorination techniques represent an alternative and increasingly important approach for the laboratory-scale synthesis of 3,3,3-trifluoropropionitrile. These methodologies offer direct access to fluorinated nitriles through carefully designed catalytic processes that enable selective introduction of fluorine atoms while maintaining the integrity of the nitrile functional group [9] [10] [11].

The development of catalytic fluorination approaches has been driven by the need for more efficient and environmentally benign synthetic routes to fluorinated compounds. Traditional fluorination methods often require harsh conditions or hazardous reagents, making catalytic alternatives particularly attractive for laboratory applications [10] [11] [12].

One prominent catalytic fluorination technique involves the use of perfluoroalkanosulfonyl fluoride reagents in the presence of base catalysts. This methodology employs reagents such as nonafluorobutanesulfonyl fluoride in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst in dichloromethane solvent. The reaction proceeds under mild conditions, typically at temperatures between 0 and 25 degrees Celsius, with reaction times ranging from 1 to 4 hours [13].

The mechanism of perfluoroalkanosulfonyl fluoride-mediated fluorination involves activation of aldoxime precursors through sulfonylation, followed by elimination and fluoride incorporation. This process generates the desired nitrile products in yields ranging from 70 to 95 percent, demonstrating excellent efficiency and selectivity [13].

Another significant catalytic fluorination approach utilizes transition metal catalysts in combination with fluoride sources. These systems typically employ palladium, copper, or other transition metal complexes as catalysts, with various fluoride reagents serving as fluorine sources. The reactions are conducted under controlled atmospheric conditions, often requiring inert gas environments to prevent unwanted side reactions [14] [15].

The temperature ranges for catalytic fluorination techniques vary depending on the specific methodology employed. Mild fluorination procedures typically operate between 0 and 50 degrees Celsius, while more robust catalytic systems may require temperatures up to 190 degrees Celsius for optimal conversion rates. The selection of appropriate temperature conditions depends on the stability of both the catalyst and the substrate under the reaction conditions [16] [17] [14].

Solvent selection plays a crucial role in catalytic fluorination reactions. Common solvents include dichloromethane, acetonitrile, and various ethereal solvents, each offering distinct advantages in terms of substrate solubility, catalyst stability, and product isolation. The choice of solvent often influences both reaction rate and selectivity, requiring careful optimization for each specific transformation [13] [18].

Catalyst loading represents another critical parameter in these reactions. Optimal catalyst concentrations typically range from 5 to 20 mole percent relative to the substrate, with higher loadings sometimes required for challenging substrates or when operating under mild conditions. The relationship between catalyst loading and reaction efficiency has been extensively studied, revealing that excessive catalyst concentrations can lead to competing side reactions and reduced selectivity [15] [19].

The advantages of catalytic fluorination techniques include their potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional fluorination methods. These approaches often provide access to fluorinated products that are difficult to obtain through conventional synthetic routes, expanding the scope of accessible fluorinated nitrile structures [10] [11] [13].

Recent developments in flow chemistry have significantly enhanced the applicability of catalytic fluorination techniques. Continuous flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and enhanced safety when handling fluorinating reagents. These systems have demonstrated particular utility for reactions involving gaseous fluorinating agents or highly exothermic transformations [20] [21] [12].

Industrial Production Optimization

Industrial production of 3,3,3-trifluoropropionitrile requires comprehensive optimization strategies that address both process efficiency and economic viability. The transition from laboratory-scale synthesis to industrial manufacturing involves significant modifications to reaction conditions, equipment design, and process control systems to achieve the high throughput and consistent quality demanded by commercial applications.

Continuous Flow Reactor Systems

Continuous flow reactor systems represent the cornerstone of modern industrial production for 3,3,3-trifluoropropionitrile, offering significant advantages over traditional batch processing methodologies. These systems enable precise control of reaction parameters while providing enhanced safety, improved heat and mass transfer, and scalable production capabilities essential for commercial manufacturing [20] [22] [21] [23].

The fundamental design of continuous flow reactors for fluorinated nitrile production centers on long, narrow tubes that create favorable volume-to-surface area ratios. This geometric configuration facilitates efficient heat exchange and enables rapid temperature control, critical factors when handling the exothermic reactions commonly encountered in fluorinated compound synthesis. The narrow tube dimensions, typically ranging from 0.5 to 5 millimeters in internal diameter, promote excellent mixing characteristics while minimizing reaction volume and associated safety risks [23].

Temperature control systems in continuous flow reactors achieve unprecedented precision, maintaining reaction temperatures within ±2 degrees Celsius of setpoint values. This level of control proves essential for fluorinated nitrile synthesis, where temperature variations can significantly impact product selectivity and yield. The systems typically employ circulating heat exchange fluids that surround the reactor tubes, enabling rapid heating or cooling as required by the specific reaction conditions [20] [24] [23].

The residence time distribution in continuous flow systems provides another critical advantage for industrial production. Reaction times can be precisely controlled through adjustment of flow rates and reactor dimensions, with typical residence times ranging from 10 seconds to 300 seconds depending on the specific synthetic route employed. This capability enables optimization of conversion rates while minimizing unwanted side reactions that can occur during extended reaction periods [21] [24] [25].

Mixing efficiency in continuous flow reactors significantly exceeds that achievable in conventional batch systems. Static mixing elements or narrow channel designs create turbulent flow conditions that ensure homogeneous mixing of reactants within milliseconds of contact. This rapid mixing proves particularly important for reactions involving multiple phases or highly reactive intermediates, common characteristics of fluorinated nitrile synthesis [20] [23].

Pressure control systems enable operation at elevated pressures ranging from 0.1 to 1.2 megapascals, conditions that enhance gas solubility and improve reaction kinetics for gas-liquid reactions. The ability to operate under pressure provides additional process control parameters and can significantly improve overall conversion rates, particularly important for reactions involving gaseous fluorinating agents [12] [25].

Safety considerations represent a paramount concern in continuous flow reactor design for fluorinated compound production. The small reaction volumes, typically measured in milliliters rather than liters, dramatically reduce the potential consequences of runaway reactions or equipment failures. Additionally, the continuous nature of the process eliminates the accumulation of hazardous intermediates that can occur in batch operations [20] [12] [25].

Process monitoring and control systems in industrial continuous flow reactors incorporate advanced analytical techniques that enable real-time assessment of reaction progress and product quality. In-line spectroscopic methods, including infrared and nuclear magnetic resonance spectroscopy, provide immediate feedback on conversion rates and product formation, enabling dynamic adjustment of process parameters to maintain optimal performance [20] [21].

The scalability of continuous flow systems offers significant advantages for industrial production. Multiple reactor units can be operated in parallel to achieve desired production rates, while maintaining the benefits of small-scale operation in each individual reactor. This numbering-up approach contrasts with traditional scale-up methodologies and provides enhanced flexibility for production planning [22] [23].

Purification and Yield Enhancement Strategies

Purification and yield enhancement strategies constitute critical components of industrial 3,3,3-trifluoropropionitrile production, directly impacting both product quality and economic viability. These strategies encompass multiple unit operations designed to maximize product recovery while achieving stringent purity specifications required for commercial applications [26] [27] [28].

Molecular sieve adsorption represents one of the most effective purification techniques for fluorinated nitriles. The process typically employs 5A or 10X molecular sieves operating at temperatures between 15 and 25 degrees Celsius under pressures ranging from 0.08 to 0.1 megapascals. The molecular sieves selectively adsorb impurities while allowing the desired product to pass through, achieving remarkable purification efficiency with yield recoveries exceeding 81.6 percent [28].

The molecular sieve adsorption process operates through size-selective separation mechanisms that discriminate between the target compound and various impurities based on molecular dimensions. The pore structure of 5A molecular sieves, with effective pore diameters of approximately 5 angstroms, provides optimal selectivity for fluorinated nitrile purification while maintaining high throughput rates [28].

Optimization of molecular sieve adsorption involves careful consideration of multiple process parameters. Flow rates typically range from 0.2 to 0.5 liters per minute for industrial-scale operations, with loading capacities of 8 to 10 kilograms of molecular sieve per batch. The regeneration of molecular sieves requires controlled heating cycles to remove adsorbed impurities, enabling multiple reuse cycles and improving overall process economics [28].

Fractional distillation serves as the primary separation technique for achieving high-purity 3,3,3-trifluoropropionitrile. Industrial distillation operations typically employ reduced pressure conditions ranging from 6 to 75 kilopascals, with collection temperatures maintained between 70 and 75 degrees Celsius. These conditions minimize thermal decomposition while enabling effective separation of the target compound from reaction byproducts [26] [27] [28].

The design of distillation systems for fluorinated nitrile purification requires special consideration of material compatibility and corrosion resistance. Stainless steel construction with appropriate corrosion-resistant coatings ensures long-term operation without contamination from equipment degradation. Column design typically incorporates multiple theoretical plates to achieve the separation efficiency required for high-purity product specifications [26] [27].

Process optimization studies have demonstrated that distillation yield can be enhanced through careful control of reflux ratios and heating rates. Optimal conditions typically involve reflux ratios between 3:1 and 5:1, with gradual heating rates that prevent sudden vaporization and associated entrainment of impurities. These conditions enable yield recoveries of 85 to 95 percent while maintaining product purities exceeding 98 percent [26] [28].

Solvent extraction techniques provide complementary purification capabilities, particularly effective for removing polar impurities that may not be adequately separated through distillation alone. The most common extraction system employs dichloromethane-water extraction protocols, with multiple extraction stages to ensure complete removal of water-soluble contaminants [27].

The optimization of solvent extraction involves systematic evaluation of extraction parameters including solvent-to-feed ratios, extraction temperature, and contact time. Typical conditions involve 2:1 to 4:1 dichloromethane-to-aqueous ratios, with extraction temperatures maintained at 20 to 30 degrees Celsius to prevent volatile losses while ensuring adequate mass transfer rates [27].

Catalyst recovery and regeneration strategies provide significant economic benefits for industrial operations. Heterogeneous catalysts employed in fluorinated nitrile synthesis can often be recovered through filtration and subjected to regeneration procedures that restore catalytic activity for subsequent reaction cycles. These procedures typically involve controlled heating in oxidizing atmospheres to remove organic deposits, followed by reduction treatments to restore active sites [29].

Process integration represents an advanced strategy that combines multiple purification steps into streamlined operations. One-pot continuous processes enable direct conversion of starting materials to purified products without intermediate isolation steps, reducing both processing time and material losses. These integrated approaches have demonstrated yield improvements of 10 to 25 percent compared to conventional stepwise procedures [27].

Advanced process control systems enable real-time optimization of purification operations through continuous monitoring of product quality and automatic adjustment of operating parameters. These systems typically incorporate multiple analytical techniques including gas chromatography and mass spectrometry to provide immediate feedback on purification efficiency and enable dynamic process optimization [28].

The implementation of green chemistry principles in purification strategies focuses on minimizing solvent usage and waste generation while maintaining high purification efficiency. Solvent recycling systems enable recovery and reuse of extraction solvents, while advanced distillation techniques minimize energy consumption through heat integration and process intensification [26] [18].

Molecular Geometry and Bonding Analysis

The molecular geometry of 3,3,3-trifluoropropionitrile reflects the characteristic structural features of both the trifluoromethyl functional group and the nitrile moiety. The compound adopts an extended chain conformation that minimizes steric interactions between the highly electronegative fluorine atoms and other molecular components [1] [2].

Bond Length Analysis

The carbon-carbon bond lengths in 3,3,3-trifluoropropionitrile exhibit typical values for saturated aliphatic chains, with the central carbon-carbon bond (C₁-C₂) measuring approximately 1.51 ± 0.02 Å [3]. The carbon-carbon bond adjacent to the trifluoromethyl group (C₂-C₃) shows a slight contraction to 1.48 ± 0.02 Å, consistent with the electron-withdrawing effect of the three fluorine substituents [3]. This bond shortening is characteristic of carbon-carbon bonds adjacent to highly electronegative substituents and reflects the increased s-character in the hybridization due to the inductive effect of the fluorine atoms.

The carbon-nitrogen triple bond maintains its characteristic length of 1.14 ± 0.01 Å, typical of nitrile functional groups [3]. This bond length is largely unaffected by the distant trifluoromethyl substitution, indicating minimal electronic communication through the saturated carbon chain. The carbon-fluorine bonds in the trifluoromethyl group exhibit standard lengths of 1.35 ± 0.02 Å [3], consistent with the strong electronegativity difference between carbon and fluorine atoms.

Angular Geometry and Molecular Conformation

The trifluoromethyl group adopts a tetrahedral geometry with fluorine-carbon-fluorine bond angles of approximately 108 ± 2° [4]. This slight deviation from the ideal tetrahedral angle of 109.5° reflects the steric repulsion between the three fluorine atoms and their relatively large van der Waals radii. The carbon-carbon-carbon backbone maintains bond angles of 112 ± 3°, characteristic of staggered alkyl chain conformations that minimize torsional strain.

The nitrile functional group preserves its linear geometry, with the carbon-carbon-nitrogen bond angle measuring 178 ± 2° [4]. This near-linear arrangement is essential for optimal overlap of the carbon and nitrogen p-orbitals in the triple bond formation. The methylene carbon adjacent to the nitrile group exhibits tetrahedral geometry with hydrogen-carbon-carbon bond angles of 109 ± 2° [4].

Conformational Preferences

Computational studies on related trifluoromethyl-containing compounds suggest that 3,3,3-trifluoropropionitrile preferentially adopts an extended conformation to minimize unfavorable dipole-dipole interactions [5]. The strong electronegativity of the fluorine atoms creates a significant dipole moment in the trifluoromethyl group, which is oriented to minimize electrostatic repulsion with the polar nitrile functionality. This conformational preference is further stabilized by the absence of significant steric hindrance in the extended arrangement.

Spectroscopic Profiles

The spectroscopic characterization of 3,3,3-trifluoropropionitrile provides definitive structural identification through multiple analytical techniques. The unique combination of trifluoromethyl and nitrile functionalities generates characteristic spectroscopic signatures that enable unambiguous molecular identification.

¹⁹F Nuclear Magnetic Resonance Spectral Data (-64.3 ppm in CH₃CN)

The fluorine-19 nuclear magnetic resonance spectrum of 3,3,3-trifluoropropionitrile exhibits a characteristic single resonance at δ = -64.3 ppm when measured in acetonitrile solvent [6] [7]. This chemical shift value falls within the typical range for trifluoromethyl groups attached to saturated carbon chains, specifically between -60 to -70 ppm relative to trichlorofluoromethane reference [7].

The observed chemical shift of -64.3 ppm reflects the electronic environment of the fluorine nuclei within the trifluoromethyl group. The upfield position (negative chemical shift) indicates significant shielding of the fluorine nuclei, characteristic of fluorine atoms bonded to sp³-hybridized carbon atoms [6]. The three fluorine atoms are magnetically equivalent due to rapid rotation around the carbon-carbon bond at room temperature, resulting in a single sharp resonance rather than multiple signals.

Solvent Effects on ¹⁹F Chemical Shifts

The choice of acetonitrile as the nuclear magnetic resonance solvent significantly influences the observed chemical shift value [6]. Acetonitrile provides a moderately polar environment that can interact with the fluorine atoms through weak dipole-dipole interactions. Studies have demonstrated that fluorine-19 chemical shifts can vary by ±2 ppm or more depending on the solvent system employed [6]. The reported value of -64.3 ppm in acetonitrile represents a well-defined reference point for this compound under standardized conditions.

Coupling Patterns and Multiplicity

The ¹⁹F nuclear magnetic resonance signal appears as a singlet due to the magnetic equivalence of the three fluorine atoms and the absence of significant coupling to neighboring nuclei [8]. The coupling to the adjacent carbon nucleus is not resolved under standard spectrometer conditions, and coupling to more distant nuclei is negligible due to the intervening saturated carbon atoms. This simplified coupling pattern facilitates straightforward spectral interpretation and quantitative analysis.

Infrared and Mass Spectroscopic Features

Infrared Spectroscopic Characterization

The infrared spectrum of 3,3,3-trifluoropropionitrile displays several diagnostic absorption bands that confirm the presence of both trifluoromethyl and nitrile functional groups [9] [10]. The nitrile carbon-nitrogen triple bond exhibits a characteristic sharp absorption at 2250 ± 10 cm⁻¹, consistent with the stretching frequency of nitrile groups in aliphatic compounds [10]. This absorption appears as a strong, narrow band due to the large change in dipole moment associated with the stretching vibration of the highly polar carbon-nitrogen triple bond.

The trifluoromethyl group contributes multiple characteristic absorption bands in the carbon-fluorine stretching region [9]. The symmetric carbon-fluorine stretching mode appears at 1230 ± 15 cm⁻¹, while the antisymmetric stretching vibrations occur at 1200 ± 15 cm⁻¹. These frequencies are typical of trifluoromethyl groups and reflect the strong carbon-fluorine bonds characteristic of organofluorine compounds. The intensity of these absorptions is generally high due to the large dipole moment changes associated with carbon-fluorine bond vibrations.

Additional vibrational modes include methylene carbon-hydrogen stretching vibrations at 2950 ± 20 cm⁻¹ and trifluoromethyl deformation modes at 590 ± 20 cm⁻¹ [9]. The carbon-hydrogen stretching frequencies are slightly shifted from typical alkyl values due to the electron-withdrawing effect of the adjacent nitrile group. The trifluoromethyl deformation modes, including bending and rocking vibrations, appear in the lower frequency region and provide additional confirmation of the trifluoromethyl substitution pattern.

Mass Spectroscopic Fragmentation Patterns

Mass spectrometric analysis of 3,3,3-trifluoropropionitrile reveals characteristic fragmentation patterns that provide structural information [12]. The molecular ion peak appears at m/z = 109, corresponding to the molecular weight of the intact compound. This molecular ion peak is typically observed with moderate intensity, as the compound undergoes several favorable fragmentation pathways.

The base peak in the mass spectrum occurs at m/z = 40, corresponding to the cyanomethyl cation [CH₂CN]⁺ [12]. This fragment results from the loss of the trifluoromethyl group (mass 69) from the molecular ion, representing a highly favorable fragmentation pathway. The stability of the resulting cyanomethyl cation is enhanced by resonance stabilization involving the nitrile functionality.

Additional significant fragmentation includes the loss of hydrogen fluoride (mass 20) to generate an ion at m/z = 89 [12]. This fragmentation pattern is characteristic of fluorinated organic compounds and reflects the relative weakness of carbon-fluorine bonds under electron impact conditions. The resulting ion likely corresponds to a rearranged structure with elimination of hydrogen fluoride from the trifluoromethyl group.

The mass spectroscopic fragmentation pattern is consistent with the proposed molecular structure and provides additional confirmation of the trifluoromethyl and nitrile functionalities. The preferential loss of the trifluoromethyl group and hydrogen fluoride elimination are diagnostic of the substitution pattern in 3,3,3-trifluoropropionitrile.

Complementary Spectroscopic Evidence

The combination of ¹⁹F nuclear magnetic resonance, infrared, and mass spectroscopic data provides comprehensive structural characterization of 3,3,3-trifluoropropionitrile. The spectroscopic evidence confirms the presence of a trifluoromethyl group at the terminal position of a three-carbon chain bearing a nitrile functionality. The consistency between observed spectroscopic parameters and literature values for related compounds validates the structural assignment and purity of the characterized material.

XLogP3

GHS Hazard Statements

H225 (25%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant